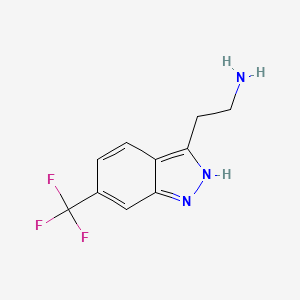![molecular formula C14H15NO2 B11877494 1,1,5-Trimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one CAS No. 137793-10-3](/img/structure/B11877494.png)
1,1,5-Trimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,5-Trimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one is a heterocyclic compound that features a fused furoquinoline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,5-Trimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 8-hydroxy-7-piperidinomethylquinoline with pyridinium ylides, leading to the formation of the desired furoquinoline structure . The reaction conditions often include the use of solvents such as hexane, alcohols, or water, and the presence or absence of oxygen can significantly affect the yield and composition of the final products .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and consistency of the final product through rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,5-Trimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one undergoes various chemical reactions, including:
Photochemical Reactions: The compound exhibits significant photochemical activity, undergoing transformations when exposed to light.
Cycloaddition Reactions: It can participate in photocycloaddition reactions with other compounds, such as thymidine 5’-monophosphate, resulting in the formation of rigid cyclobutane cycles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include thymidine 5’-monophosphate disodium salt for cycloaddition reactions and various solvents like water and alcohols. The conditions often involve steady-state photolysis and the presence or absence of oxygen, which can influence the reaction pathways and products .
Major Products Formed
The major products formed from the reactions of this compound include various isomers with different structural configurations. For example, the photocycloaddition reaction with thymidine 5’-monophosphate results in four isomers with a molecular weight of 580 Da .
Applications De Recherche Scientifique
1,1,5-Trimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,1,5-Trimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one involves its interaction with molecular targets through its triplet excited state. The compound can undergo energy transfer processes and form covalent bonds with other molecules, leading to the formation of new structures. The pathways involved in these reactions often depend on the presence of specific reagents and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
7,7,9-Trimethyl-6,7-dihydrofuro[3,2-f]quinoline: This compound shares a similar furoquinoline structure but differs in the position and number of methyl groups.
2,3-Dihydro-Furo[3,2-h]quinolines: These compounds are formed through reactions involving quinoline type o-quinone methides and have similar electrophilic properties.
Uniqueness
1,1,5-Trimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one is unique due to its specific methyl group arrangement and its ability to undergo a wide range of photochemical and cycloaddition reactions. This makes it particularly valuable in photochemical studies and the development of new materials with unique properties.
Propriétés
Numéro CAS |
137793-10-3 |
|---|---|
Formule moléculaire |
C14H15NO2 |
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
1,1,5-trimethyl-2H-furo[2,3-c]quinolin-4-one |
InChI |
InChI=1S/C14H15NO2/c1-14(2)8-17-12-11(14)9-6-4-5-7-10(9)15(3)13(12)16/h4-7H,8H2,1-3H3 |
Clé InChI |
FFWQKZNYMYYQAD-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC2=C1C3=CC=CC=C3N(C2=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



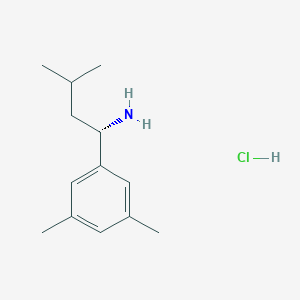
![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11877426.png)
![3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11877431.png)
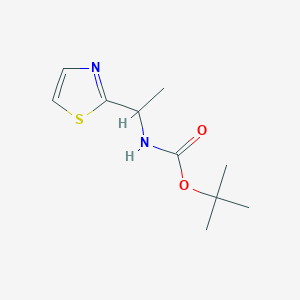

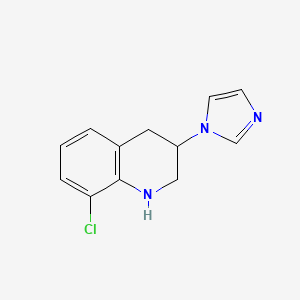
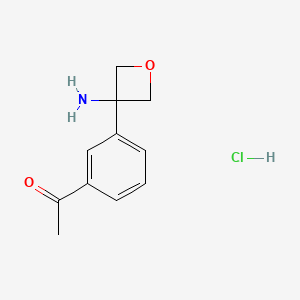

![7-Hydroxy-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11877458.png)

![1'-Methyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11877474.png)
